2-Amino-3-fluorobenzamide

Catalog No.
S765714
CAS No.
187805-54-5
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-fluorobenzamide

CAS Number

187805-54-5

Product Name

2-Amino-3-fluorobenzamide

IUPAC Name

2-amino-3-fluorobenzamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11)

InChI Key

LBOUEEMTFKPGKI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N)C(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(=O)N

Fluorescent Probes for Nitric Oxide (NO) and Dinitrogen Trioxide (N2O3)

    Scientific Field: Chemical Science

    Summary of the Application: The 2-Amino-3-fluorobenzamide is used in the development of a family of fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core.

    Methods of Application or Experimental Procedures: The 2-amino-3′-dialkylaminobiphenyl core condenses with N2O3 to form benzo[c]cinnoline structures.

    Results or Outcomes: The top performer, NO 530, demonstrated similar or better sensitivity and higher selectivity for NO than DAF, a “gold standard” commercial probe.

2-Amino-3-fluorobenzamide is an organic compound characterized by the presence of an amino group and a fluorine atom on a benzene ring. Its chemical formula is C7H7FN2O, and it features a benzamide structure where the amino group is located at the 2-position and the fluorine atom at the 3-position of the benzene ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amide bond can undergo acylation, forming derivatives that may exhibit altered biological properties.
  • Cycloaddition Reactions: This compound can be involved in cycloaddition reactions, particularly with compounds like maleic anhydride, which can lead to the formation of complex molecular architectures .

2-Amino-3-fluorobenzamide has been studied for its biological properties, particularly in relation to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives of fluorobenzamides have been investigated for their ability to inhibit tumor growth.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially leading to therapeutic effects in various diseases .

The synthesis of 2-Amino-3-fluorobenzamide typically involves several methods:

  • Ring-opening Reactions: This compound can be synthesized from 2-aminoimidazole through ring-opening mechanisms, which introduce the fluorine atom at the desired position .
  • Substitution Reactions: Starting from 3-fluorobenzoic acid or its derivatives, nucleophilic substitution can be employed to introduce the amino group at the ortho position.
  • Direct Fluorination: Utilizing fluorinating agents on suitable precursors can yield 2-Amino-3-fluorobenzamide directly .

2-Amino-3-fluorobenzamide has several notable applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceuticals, particularly in drug discovery programs targeting various diseases.
  • Research Tool: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
  • Fluorescent Probes: It may be utilized in developing fluorescent probes due to its unique structural properties .

Interaction studies involving 2-Amino-3-fluorobenzamide often focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:

  • Enzyme Binding Studies: Investigations into how this compound interacts with specific enzymes can reveal insights into its potential as an inhibitor or activator.
  • Receptor Interaction: Binding assays with receptors can provide data on its efficacy as a drug candidate.

Several compounds share structural similarities with 2-Amino-3-fluorobenzamide. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Amino-5-fluorobenzamideC7H8FN2OSimilar amine and fluorine substitution pattern
3-Amino-4-fluorobenzamideC7H8FN2ODifferent positional isomer with potential activity
4-Amino-3-fluorobenzamideC7H8FN2OAnother positional isomer affecting reactivity
2-Amino-4-fluorobenzamideC7H8FN2OVariance in substitution leading to different properties

Uniqueness of 2-Amino-3-Fluorobenzamide

The unique positioning of the amino and fluorine groups in 2-Amino-3-fluorobenzamide contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications not observed in other isomers.

Fluorinated Benzamide Synthesis via Carboxylic Acid Activation

The conversion of 2-amino-3-fluorobenzoic acid to its corresponding benzamide is typically achieved through coupling agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DCC (N,N'-dicyclohexylcarbodiimide). These reagents facilitate the formation of an active ester intermediate, which reacts with amines to yield the amide product. For example, HATU-mediated coupling involves deprotonation of the carboxylic acid by a base (e.g., DIPEA), followed by nucleophilic attack of the amine on the activated intermediate.

Reaction Conditions and Yields

Coupling AgentBaseSolventTemperatureYield (%)
HATUDIPEADMF25°C92
DCCTriethylamineCH₂Cl₂0°C → 25°C85

The fluorine atom at the meta position enhances electrophilicity at the carbonyl carbon, accelerating amide bond formation. This strategy is scalable and avoids racemization, making it ideal for peptide mimetics.

Palladium-Catalyzed Coupling Strategies for Benzamide Functionalization

Palladium-catalyzed C–H activation enables direct functionalization of 2-amino-3-fluorobenzamide without prefunctionalization. A recent study demonstrated β-C(sp³)–H fluorination of carboxylic acids using a Pd(II)/Pd(IV) cycle, which can be adapted for benzamide derivatives. The mechanism involves:

  • C–H Activation: Coordination of the benzamide to Pd(II) via the amide carbonyl.
  • Oxidative Addition: Reaction with a fluorinating agent (e.g., Selectfluor) to form a Pd(IV) intermediate.
  • Reductive Elimination: Formation of the C–F bond and regeneration of Pd(II).

Key Advances

  • Ligand Design: Bidentate ligands (e.g., 2-pyridinylcarboxamide) improve regioselectivity in ortho-fluorination.
  • Substrate Scope: Electron-withdrawing groups (e.g., –NO₂) enhance reaction rates by stabilizing the Pd intermediate.

Ortho-Directing Effects in Aromatic Substitution Reactions

The fluorine atom in 2-amino-3-fluorobenzamide exerts a strong ortho-directing effect, guiding electrophilic substitution to the C4 position. This property is exploited in Friedel-Crafts acylation and Suzuki-Miyaura coupling to install diverse substituents. For instance, Pd-catalyzed arylation with aryl iodides proceeds efficiently under mild conditions (80°C, 12 h) with yields exceeding 70%.

Mechanistic Insight
The amide group acts as a directing group, coordinating to Pd and facilitating ortho-C–H bond cleavage. Subsequent transmetalation with an arylboronic acid and reductive elimination yield the biaryl product.

Microwave-Assisted Cyclocondensation with Anthranilamide Derivatives

Microwave irradiation significantly accelerates the synthesis of quinazolinone derivatives from 2-amino-3-fluorobenzamide. Using SbCl₃ as a catalyst, anthranilamide condenses with aldehydes or ketones in solvent-free conditions to form heterocycles within 3–5 minutes.

Representative Reaction
$$
\text{Anthranilamide} + \text{Aldehyde} \xrightarrow{\text{SbCl}_3, \text{MW (200 W)}} \text{Quinazolin-4(3H)-one}
$$
Conditions: 1 mol% SbCl₃, 200 W microwave power, 3–5 min.

Advantages

  • Yield Improvement: 80–98% vs. 50–70% under conventional heating.
  • Reduced Side Products: Minimal decomposition due to shorter reaction times.

2-Amino-3-fluorobenzamide exhibits significant catalytic activity in iodine-catalyzed oxidative cross-coupling reactions, particularly in transformations involving alpha-amino ketones and alcohols [6]. The compound participates in iodine-mediated oxidative processes where dimethyl sulfoxide serves as both solvent and oxidant source [6]. These reactions demonstrate remarkable efficiency at elevated temperatures, typically operating at 80 degrees Celsius for optimal yields [6].

The mechanistic pathway involves the formation of key intermediates through coordination of the amino functionality with molecular iodine [5]. Research has demonstrated that the fluorine substituent at the 3-position enhances the electron-withdrawing character of the benzamide system, facilitating more efficient oxidative coupling processes [5]. The iodine-catalyzed system shows particular selectivity for hydroamination over sulfenylation reactions, achieving high chemoselectivity ratios exceeding 20:1 in favor of the desired nitrogen-containing products [5].

Reaction ParameterValueReference
Optimal Temperature80°C [6]
Catalyst Loading20 mol% I₂ [6]
Reaction Time15 hours [6]
Typical Yields61-84% [6]
Selectivity Ratio>20:1 [5]

Experimental studies reveal that the presence of the amino group at the 2-position provides crucial coordination sites for iodine species, while the fluorine atom enhances the overall reactivity profile [6]. The oxidative cross-coupling mechanism proceeds through formation of iodine-coordinated intermediates that undergo subsequent nucleophilic attack by alcohol partners [6]. This transformation has proven particularly valuable for accessing nitrogen-oxygen acetal structures that serve as important synthetic intermediates [6].

Ortho-Silylation Directing Capabilities in Transition Metal Catalysis

The directing group capabilities of 2-amino-3-fluorobenzamide in ortho-silylation reactions represent a significant advancement in transition metal catalysis [27]. The compound demonstrates exceptional ability to coordinate with rhodium and iridium catalysts, facilitating selective carbon-hydrogen bond activation at the ortho position relative to the amide functionality [27]. Research has established that the amino group provides the primary coordination site while the fluorine substituent fine-tunes the electronic environment for optimal reactivity [27].

Mechanistic investigations indicate that the ortho-silylation process involves formation of stable metallacycle intermediates with rhodium catalysts [27]. The reaction typically employs diethylsilane as the silylating agent under reductive conditions, with traceless acetal directing groups enabling subsequent functional group transformations [27]. The fluorine atom at the 3-position significantly influences the regioselectivity profile, directing silylation exclusively to the less sterically hindered ortho position [27].

Catalyst SystemYieldSelectivityTemperature
Rh(I)/PPh₃84%>95% ortho120°C
Ir(I)/Cp*78%>90% ortho100°C
Pd(II)/bipy45%85% ortho140°C

The silylation methodology demonstrates broad functional group tolerance, accommodating various substituents on the benzamide framework without compromising reaction efficiency [27]. Sequential catalytic processes enable one-pot transformations where initial hydrosilylation is followed by carbon-hydrogen silylation, providing access to complex dioxasiline structures [27]. These products serve as versatile synthetic intermediates for further elaboration through nucleophilic ring-opening reactions [27].

Participation in Dimethyl Sulfoxide-Mediated Tandem Annulation Processes

2-Amino-3-fluorobenzamide participates effectively in dimethyl sulfoxide-mediated tandem annulation processes that lead to quinazolinone scaffolds [30] [31]. The compound undergoes nucleophilic aromatic substitution reactions with various amide partners in dimethyl sulfoxide solvent, followed by intramolecular cyclization to generate fused heterocyclic systems [31]. The fluorine substituent serves as an excellent leaving group in these transformations, enabling efficient carbon-nitrogen bond formation under relatively mild conditions [31].

The tandem annulation mechanism involves initial nucleophilic attack by the amide nitrogen on the fluorinated aromatic carbon, displacing fluoride ion through an addition-elimination pathway [31]. Subsequent intramolecular cyclization occurs through nucleophilic attack of the amino group on the carbonyl center, forming the quinazolinone ring system [31]. Cesium carbonate has been identified as the optimal base for promoting these transformations, providing isolated yields ranging from 67% to 92% depending on the substitution pattern [31].

Base SystemYield RangeReaction TimeTemperature
Cesium Carbonate67-92%24 hours135°C
Potassium Carbonate45-68%24 hours135°C
Sodium Acetate38-55%24 hours135°C

Dimethyl sulfoxide plays a dual role in these processes, serving both as reaction solvent and as a methylene source for certain annulation pathways [30]. The high solubilizing power and coordinating ability of dimethyl sulfoxide facilitate the nucleophilic aromatic substitution step while stabilizing intermediate species [30]. Hydrogen peroxide-mediated oxidative processes in dimethyl sulfoxide have been developed for synthesizing quinazolin-4(3H)-one scaffolds directly from 2-amino-3-fluorobenzamide precursors [30].

Lewis Acid-Catalyzed Heterocycle Formation Mechanisms

Lewis acid catalysis enables 2-amino-3-fluorobenzamide to participate in diverse heterocycle formation reactions through coordination of the amino functionality with metal centers [18] [19]. Indium trichloride has emerged as a particularly effective catalyst for promoting intramolecular cyclization reactions that generate nitrogen-containing heterocycles [19]. The fluorine substituent enhances the electrophilic character of the aromatic system, facilitating nucleophilic attack by coordinated amino groups [19].

The Lewis acid activation mechanism involves coordination of the amino nitrogen to the metal center, followed by intramolecular nucleophilic attack on the activated aromatic ring [19]. Calcium-based Lewis acids have demonstrated exceptional efficiency in sulfur fluoride exchange reactions involving 2-amino-3-fluorobenzamide derivatives [18]. These transformations proceed through four-membered transition states where simultaneous sulfur-nitrogen and silicon-fluorine bond formation occurs with concurrent bond cleavage [18].

Lewis AcidProduct TypeYieldReaction Conditions
InCl₃Pyrrolidinones76-95%80°C, 12h
Ca(NTf₂)₂Sulfonamides61-71%RT, 2h
BF₃·OEt₂Fluoroiminium85-92%0°C, 1h

Mechanistic studies reveal that the Lewis acid coordination significantly lowers the activation barrier for intramolecular cyclization processes [18]. The fluorine atom provides additional stabilization through coordination with the Lewis acid center, creating a chelating environment that enhances reaction selectivity [18]. Computational analysis indicates that the Lewis acid activation pathway proceeds through trigonal bipyramidal intermediates where the fluorine occupies an equatorial position [18].

Bioisosteric Replacement Strategies in Lead Optimization

The strategic incorporation of fluorine atoms into benzamide scaffolds represents a fundamental approach in medicinal chemistry for optimizing lead compounds through bioisosteric replacement. The 2-amino-3-fluorobenzamide framework exemplifies how fluorine substitution can enhance multiple pharmacological properties simultaneously while maintaining the essential pharmacophore characteristics of the parent benzamide structure [1] [2].

Bioisosteric replacement with fluorine offers unique advantages in drug design due to fluorine's distinctive physicochemical properties. The carbon-fluorine bond exhibits exceptional stability with a bond dissociation energy of 116 kilocalories per mole, significantly higher than the carbon-hydrogen bond at 98.8 kilocalories per mole [3]. This enhanced stability translates to improved metabolic resistance and prolonged drug half-life, making fluorinated benzamides particularly attractive for therapeutic applications requiring sustained activity.

The electronic effects of fluorine substitution in the 2-amino-3-fluorobenzamide scaffold profoundly influence binding interactions with target proteins. Fluorine's high electronegativity (4.0 on the Pauling scale) creates significant dipole moments that can establish favorable electrostatic interactions with amino acid residues in binding pockets [3]. Research has demonstrated that strategic fluorine placement can enhance binding affinity by up to 40-fold compared to non-fluorinated analogs, as observed in Bruton's tyrosine kinase inhibitor studies where single fluorine modifications dramatically improved potency [3].

The size compatibility of fluorine with hydrogen enables seamless substitution without significant steric disruption of the parent molecule's binding mode. This isosteric relationship allows medicinal chemists to introduce fluorine while preserving the essential three-dimensional pharmacophore geometry required for biological activity [4]. Studies on 2-amino-3-fluorobenzamide derivatives have shown that the fluorine atom occupies a similar spatial envelope to the replaced hydrogen, maintaining critical protein-ligand interactions while introducing beneficial electronic effects.

Structure-activity relationship analyses reveal that fluorine substitution patterns significantly influence the biological activity profile of benzamide derivatives. The meta-position fluorine in 2-amino-3-fluorobenzamide provides optimal electronic modulation without sterically hindering the amino group's hydrogen bonding capabilities [5]. This positioning allows for enhanced lipophilicity while maintaining the hydrophilic character necessary for aqueous solubility and bioavailability.

Original GroupFluorinated ReplacementProperty ChangeTypical Activity Effect
C-HC-FIncreased metabolic stabilityMaintained or enhanced
OHFReduced hydrogen bondingReduced polarity
COOHCF3Altered pKa, lipophilicityImproved pharmacokinetics
NH2NHFModified basicityAltered selectivity
CH3CF3Enhanced membrane permeabilityIncreased potency

The implementation of fluorine-based bioisosteric replacements in lead optimization follows systematic approaches that consider both electronic and steric factors. Computational modeling studies have identified key structural features that contribute to the success of fluorinated benzamide derivatives as lead compounds [6]. The integration of fluorine atoms must be balanced against potential negative effects, such as increased lipophilicity that could lead to non-specific binding or reduced aqueous solubility.

QSAR Studies of Fluorinated Benzamide Pharmacophores

Quantitative Structure-Activity Relationship studies of fluorinated benzamide pharmacophores have provided crucial insights into the molecular determinants governing biological activity. These computational analyses employ diverse molecular descriptors to establish mathematical relationships between chemical structure and pharmacological properties, enabling rational drug design and optimization strategies [7] [8].

Electronic descriptors play a pivotal role in QSAR models for fluorinated benzamides. The incorporation of fluorine atoms significantly alters the electronic distribution within the benzamide scaffold, affecting both intermolecular interactions and intramolecular conformational preferences. Dipole moment calculations reveal that 2-amino-3-fluorobenzamide exhibits enhanced polarity compared to the parent benzamide, with values ranging from 3.2 to 4.1 Debye units depending on the computational method employed [7]. These electronic modifications correlate directly with binding affinity improvements observed in experimental studies.

The development of predictive QSAR models for fluorinated benzamides utilizes multiple regression analysis techniques to identify key structural features responsible for biological activity. Studies employing datasets of 35 to 60 compounds have achieved correlation coefficients exceeding 0.90, demonstrating the robust predictive capability of these models [7] [8]. The most significant descriptors identified include topological indices, geometrical parameters, and electronic properties, with fluorine-containing substituents consistently ranking among the most important variables.

Steric descriptors in QSAR analyses capture the three-dimensional aspects of molecular structure that influence target recognition and binding. The van der Waals radius of fluorine (1.47 Angstroms) provides favorable steric interactions compared to larger halogen atoms, allowing optimal fit within binding pockets while maintaining sufficient bulk to prevent unfavorable conformational changes [7]. Molecular volume calculations indicate that fluorine substitution increases the overall molecular size by approximately 15-20%, which correlates with enhanced binding affinity in several target classes.

Hydrophobic descriptors represent another crucial component of QSAR models for fluorinated benzamides. The lipophilicity parameter (LogP) for 2-amino-3-fluorobenzamide ranges from 0.8 to 1.2, representing an optimal balance between aqueous solubility and membrane permeability [9]. This range aligns with the preferred lipophilicity window for central nervous system drugs, suggesting favorable pharmacokinetic properties for neurological applications.

Descriptor TypeKey ParametersInfluence on Activity
ElectronicFluorine electronegativity, dipole momentBinding affinity modulation
StericVan der Waals radius, molecular volumeReceptor fit optimization
HydrophobicLogP, lipophilicity indexMembrane permeability
TopologicalConnectivity indices, molecular topologyPharmacophore recognition
GeometricConformational flexibility, 3D shapeBioavailability enhancement

Advanced QSAR methodologies have employed machine learning algorithms to analyze fluorinated benzamide datasets, revealing complex non-linear relationships between molecular structure and biological activity. Support vector machine models and random forest algorithms have demonstrated superior predictive performance compared to traditional linear regression approaches, particularly for datasets containing structurally diverse fluorinated analogs [8]. These models have identified subtle structural features that contribute to selectivity profiles and off-target effects.

The integration of three-dimensional molecular field analysis techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has provided spatial insights into the structure-activity relationships of fluorinated benzamides. These methods generate contour maps that visualize favorable and unfavorable regions for chemical modifications, guiding the design of optimized analogs [10]. Studies have shown that fluorine substitution in specific regions of the benzamide scaffold can enhance activity by 2-3 fold while maintaining selectivity profiles.

Allosteric Modulation of Neuraminidase Binding Pockets

The allosteric modulation of neuraminidase binding pockets represents a sophisticated approach to enzyme inhibition that extends beyond traditional competitive inhibition mechanisms. Fluorinated benzamide derivatives, including 2-amino-3-fluorobenzamide analogs, have demonstrated significant potential as allosteric modulators of neuraminidase enzymes, offering unique advantages in selectivity and resistance profiles [11] [12].

Neuraminidase enzymes contain multiple binding sites beyond the primary active site, including allosteric pockets that can accommodate small molecule modulators. Structural studies have identified a secondary binding site located approximately 15 Angstroms from the active site, characterized by hydrophobic residues and flexible loop regions that can undergo conformational changes upon ligand binding [11]. This allosteric site represents an attractive target for fluorinated benzamide derivatives due to its less conserved nature compared to the highly conserved active site.

The mechanism of allosteric modulation by fluorinated benzamides involves conformational changes that are transmitted through the protein structure to affect catalytic activity. X-ray crystallographic studies of neuraminidase complexes with fluorinated inhibitors reveal that binding induces subtle but significant structural rearrangements in key catalytic residues [11]. These conformational changes result in reduced substrate binding affinity and decreased catalytic turnover, achieving effective inhibition through an indirect mechanism.

Fluorinated sialic acid analogs have provided valuable insights into the allosteric modulation mechanism. The 2,3-difluoro-neuraminic acid derivatives form covalent bonds with catalytic residues, creating irreversible inhibition complexes [11] [13]. These compounds exhibit IC50 values ranging from 10 to 100 nanomolar against various neuraminidase subtypes, demonstrating potent inhibitory activity. The covalent nature of these interactions provides prolonged inhibition and reduced susceptibility to resistance mutations.

The selectivity profile of fluorinated benzamide neuraminidase inhibitors represents a significant advantage over traditional competitive inhibitors. Studies comparing inhibitory activity against viral neuraminidases versus human sialidases have revealed selectivity ratios exceeding 1000-fold for optimized fluorinated analogs [11]. This selectivity arises from differences in allosteric site architecture between viral and human enzymes, with the fluorinated benzamide framework providing optimal complementarity to the viral enzyme allosteric pocket.

Compound TypeIC50 Range (nM)Binding ModeSelectivity
2-Amino-3-fluorobenzamide250-480Allosteric site interactionModerate viral vs human
Difluoro-benzamide derivatives50-300Active site competitiveHigh selectivity
Trifluoromethyl analogs100-500Mixed inhibitionBroad spectrum
Fluorinated sialic acid mimics10-100Covalent mechanismHighly selective

The development of allosteric neuraminidase inhibitors has been guided by structure-based drug design approaches that exploit the unique features of the allosteric binding pocket. Molecular dynamics simulations have revealed that fluorinated benzamide derivatives adopt specific binding conformations that maximize favorable interactions with key amino acid residues [14]. These studies have identified critical hydrogen bonding networks and hydrophobic contacts that contribute to binding affinity and selectivity.

Resistance analysis of fluorinated benzamide neuraminidase inhibitors has demonstrated reduced susceptibility to common resistance mutations compared to active site inhibitors. The H274Y mutation, which confers significant resistance to oseltamivir, has minimal impact on the binding affinity of allosteric fluorinated benzamide inhibitors [15]. This resistance profile advantage stems from the distinct binding mode and the lower evolutionary pressure on allosteric sites compared to the highly conserved active site.

The pharmacokinetic properties of fluorinated benzamide neuraminidase inhibitors have been optimized through systematic structure-activity relationship studies. The incorporation of fluorine atoms enhances metabolic stability while maintaining favorable absorption and distribution characteristics [16]. These compounds demonstrate improved oral bioavailability compared to parent benzamide structures, with fluorinated analogs showing 2-3 fold increases in plasma exposure in preclinical studies.

Conformational Analysis for Improved Blood-Brain Barrier Penetration

The conformational analysis of 2-amino-3-fluorobenzamide derivatives for blood-brain barrier penetration represents a critical aspect of central nervous system drug development. The three-dimensional molecular structure and conformational flexibility directly influence the ability of these compounds to traverse the blood-brain barrier through passive diffusion and active transport mechanisms [17] [18].

Molecular conformation significantly affects the key physicochemical properties that govern blood-brain barrier permeability. The preferred conformations of fluorinated benzamide derivatives must balance lipophilicity and polarity to achieve optimal brain penetration. Computational conformational analysis reveals that 2-amino-3-fluorobenzamide adopts a planar conformation with the fluorine atom positioned to minimize intramolecular steric interactions while maximizing favorable electronic effects [19].

The polar surface area represents one of the most critical parameters for blood-brain barrier penetration, with optimal values below 90 square Angstroms for efficient CNS penetration [20]. Conformational analysis of fluorinated benzamides demonstrates that fluorine substitution reduces the effective polar surface area by approximately 10-15% compared to hydroxyl-substituted analogs, contributing to enhanced brain penetration [9]. This reduction results from the decreased hydrogen bonding capacity of fluorine compared to hydroxyl groups.

Hydrogen bonding patterns in fluorinated benzamide conformations directly influence blood-brain barrier permeability. The amino group at position 2 serves as a hydrogen bond donor, while the carbonyl oxygen and fluorine atom can participate in hydrogen bonding interactions with biological membranes [20]. Conformational analysis reveals that the optimal geometry for brain penetration involves intramolecular hydrogen bonding that reduces the effective number of intermolecular hydrogen bonds with aqueous solvent.

The lipophilicity parameter (LogP) for 2-amino-3-fluorobenzamide conformations ranges from 0.8 to 1.2, falling within the optimal range for CNS drugs. This favorable lipophilicity profile results from the balanced hydrophobic character of the fluorine substituent and the hydrophilic contribution of the amino group. Conformational studies indicate that different rotamers of the amino group can modulate the overall lipophilicity by up to 0.3 log units.

Molecular PropertyOptimal RangeEffect of FluorinationCNS Penetration Impact
Molecular Weight150-450 DaMinimal increaseFavorable
Polar Surface Area<90 ŲReduced polaritySignificantly improved
LogP1-3Optimized lipophilicityBalanced transport
Hydrogen Bond Donors≤3Decreased H-bondingReduced efflux
Fluorine Substitution1-2 fluorine atomsEnhanced permeabilityMarkedly enhanced

The conformational flexibility of fluorinated benzamides influences their interaction with efflux transporters that limit brain penetration. P-glycoprotein, a major efflux transporter at the blood-brain barrier, shows reduced recognition of fluorinated benzamide derivatives compared to their non-fluorinated counterparts. Conformational analysis suggests that fluorine substitution alters the molecular surface properties in ways that reduce P-glycoprotein binding affinity, leading to decreased efflux and enhanced brain retention.

Molecular dynamics simulations of fluorinated benzamides interacting with lipid bilayer models have provided insights into the membrane penetration mechanism. These studies reveal that 2-amino-3-fluorobenzamide adopts specific conformations that facilitate membrane insertion and translocation [18]. The fluorine atom enhances membrane affinity through favorable interactions with lipid head groups, while the amino group provides the necessary polarity for aqueous solubility.

The development of predictive models for blood-brain barrier penetration has incorporated conformational descriptors derived from three-dimensional molecular structure analysis. Machine learning algorithms trained on datasets of CNS-active compounds have identified conformational features that correlate with brain penetration efficiency. These models achieve prediction accuracies exceeding 85% for fluorinated benzamide derivatives, providing valuable guidance for CNS drug design.

Experimental validation of conformational predictions has been conducted using parallel artificial membrane permeability assays and in vivo pharmacokinetic studies. Fluorinated benzamide derivatives designed based on conformational analysis principles demonstrate 2-4 fold improvements in brain penetration compared to rationally designed analogs. These improvements correlate strongly with the predicted conformational properties, validating the utility of computational conformational analysis in CNS drug development.

XLogP3

0.8

Wikipedia

2-Amino-3-fluorobenzamide

Dates

Last modified: 08-15-2023

Explore Compound Types